![molecular formula C18H18N4O6 B280604 isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate](/img/structure/B280604.png)
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, also known as INMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.
Wirkmechanismus
The mechanism of action of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and inhibiting viral replication. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, including investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for producing isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate. Additionally, further research is needed to determine the safety and toxicity of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, particularly in human subjects.
Conclusion:
In conclusion, isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a chemical compound with promising potential applications in various fields, including medicine and agriculture. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop new synthetic methods and explore its therapeutic potential.
Synthesemethoden
The synthesis of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves a multi-step process that includes the condensation of 3-nitrobenzaldehyde and ethyl acetoacetate, followed by cyclization with urea and isopropyl isocyanate. The final product is obtained after purification through crystallization.
Eigenschaften
Molekularformel |
C18H18N4O6 |
|---|---|
Molekulargewicht |
386.4 g/mol |
IUPAC-Name |
propan-2-yl 2-methyl-4-(3-nitrophenyl)-6,8-dioxo-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C18H18N4O6/c1-9(2)28-17(24)15-10(3)19-13-8-14(23)20-18(25)21(13)16(15)11-5-4-6-12(7-11)22(26)27/h4-9,16,19H,1-3H3,(H,20,23,25) |
InChI-Schlüssel |
PIAYOCCGYDWDIA-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Kanonische SMILES |
CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



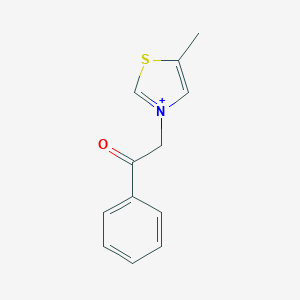

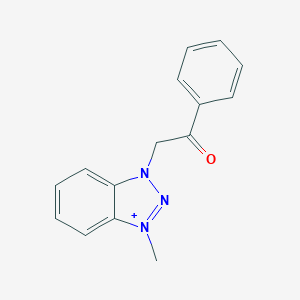
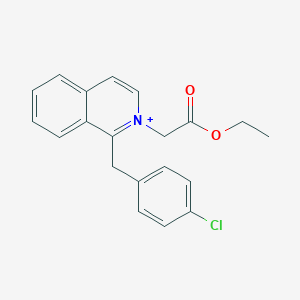

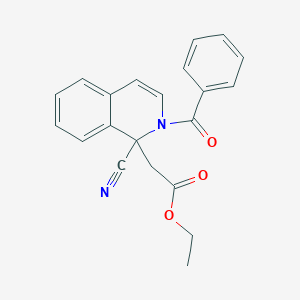
![2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)-N-[8-[[2-(8,9-dimethyl-11H-indolo[3,2-c]quinolin-5-ium-5-yl)acetyl]amino]octyl]acetamide](/img/structure/B280530.png)
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
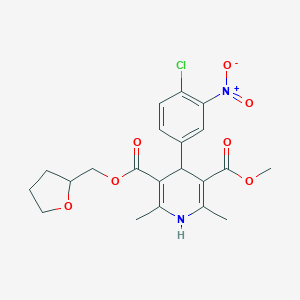
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-cinnamyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280542.png)